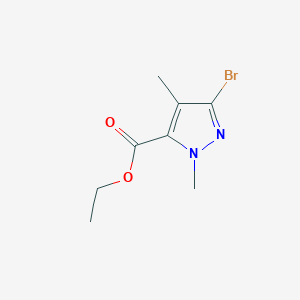

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The ethyl ester group can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base can facilitate substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds. These products can have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.

Medicine: It is explored for its potential as an intermediate in the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ethyl ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethyl-1H-pyrazole: Lacks the bromine and ethyl ester groups, making it less reactive.

Ethyl 3-chloro-1,4-dimethyl-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylate: Contains a nitro group, which significantly alters its chemical properties.

Uniqueness

These functional groups allow for a wide range of chemical modifications and applications in various fields .

Biological Activity

Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (EDMPC) is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EDMPC features a five-membered pyrazole ring with bromine and ethyl ester substituents, enhancing its reactivity. Its molecular formula is C8H10BrN2O2, with a molecular weight of approximately 247.09 g/mol. The presence of the bromine atom contributes to its unique chemical reactivity compared to other pyrazole derivatives.

Biological Activities

Research indicates that EDMPC exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that EDMPC can inhibit the growth of various cancer cell lines, including lung cancer (A549) and breast cancer (MDA-MB-231). The mechanism involves inducing cell cycle arrest and autophagy, leading to reduced cell proliferation .

- Antimicrobial Properties : EDMPC has demonstrated antimicrobial activity against several bacterial strains. Its interaction with bacterial enzymes may disrupt essential metabolic pathways .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential as a COX-2 inhibitor, which is significant for treating inflammatory diseases .

The biological activity of EDMPC can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : EDMPC has been reported to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism. Depending on the isoform targeted, EDMPC may act as either an inhibitor or an activator .

- Cell Signaling Pathways : The compound influences key signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation. By modulating these pathways, EDMPC can exert significant effects on cellular functions .

Synthesis Methods

EDMPC can be synthesized through various methods involving nucleophilic substitution reactions and cyclization processes. A common synthetic route includes:

- Starting Materials : Use of 1,4-dimethylpyrazole and bromine-containing reagents.

- Reaction Conditions : Conducting reactions under controlled temperatures and solvents to optimize yield.

- Purification : Utilizing chromatography techniques to isolate pure EDMPC .

Case Studies

Several studies have highlighted the efficacy of EDMPC in various applications:

- Anticancer Efficacy : A study demonstrated that treatment with EDMPC resulted in a dose-dependent inhibition of A549 lung cancer cells through autophagy induction. The compound was shown to significantly reduce cell viability compared to control groups .

- Antimicrobial Activity : In vitro assays revealed that EDMPC effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development .

- Inflammation Models : In animal models of inflammation, EDMPC exhibited superior anti-inflammatory effects compared to standard treatments like indomethacin, indicating its therapeutic potential in inflammatory diseases .

Comparative Analysis

| Property | This compound | Other Pyrazole Derivatives |

|---|---|---|

| Molecular Weight | 247.09 g/mol | Varies |

| Anticancer Activity | Yes (e.g., A549 cells) | Yes |

| Antimicrobial Activity | Yes | Yes |

| Anti-inflammatory Activity | Yes | Varies |

Properties

Molecular Formula |

C8H11BrN2O2 |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

ethyl 5-bromo-2,4-dimethylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)10-11(6)3/h4H2,1-3H3 |

InChI Key |

JLTNNTNWPPSQDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.